molecular formula C26H35ClN4O2 B12041553 2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride

2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride

Cat. No.: B12041553
M. Wt: 471.0 g/mol
InChI Key: OCMGNMGYQPPMFF-FYZYNONXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride involves a multi-step processThe final steps involve the coupling of the pyrrolidinyl moiety and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound would likely involve high-throughput screening and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can streamline the process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of analogs .

Mechanism of Action

The compound exerts its effects by acting as a positive allosteric modulator of the GLP-1R. This receptor is a family B G protein-coupled receptor (GPCR) activated by endogenous GLP-1 peptides. The compound enhances the receptor’s response to these peptides, potentiating insulin secretion and providing neuroprotective effects . The molecular targets include the GLP-1R, and the pathways involved are related to insulin signaling and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride is unique due to its non-peptide structure, CNS penetrance, and high selectivity for GLP-1R. These properties make it a promising candidate for oral administration and long-term therapeutic use .

Properties

Molecular Formula

C26H35ClN4O2

Molecular Weight

471.0 g/mol

IUPAC Name

2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride

InChI

InChI=1S/C26H34N4O2.ClH/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3;/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31);1H/t19-;/m0./s1

InChI Key

OCMGNMGYQPPMFF-FYZYNONXSA-N

Isomeric SMILES

CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl

Canonical SMILES

CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl

Origin of Product

United States

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